2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with a molecular formula of C15H12BrF3N2O2S and a molar mass of 421.23 g/mol. This compound features a bromophenyl group, an ethyl group, a trifluoromethyl group, and a pyrimidinone core, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is to start with a suitable pyrimidinone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The ethyl group can be added through an alkylation reaction, and the bromophenyl group can be introduced via a bromination reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.
Substitution: : The pyrimidinone core can undergo nucleophilic substitution reactions, where the substituents on the pyrimidinone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Trifluoromethane derivatives.
Substitution: : Various substituted pyrimidinones.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds might include other pyrimidinone derivatives or compounds with similar substituents, such as:
2-(4-bromophenyl)-2-oxoethyl derivatives
Trifluoromethylated pyrimidinones
Ethyl-substituted pyrimidinones
These similar compounds may have different biological activities or chemical properties, highlighting the uniqueness of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUGTYIHDLFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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